molecular formula C21H17N3O3 B12343035 N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B12343035
M. Wt: 359.4 g/mol
InChI Key: SXAKDTOCEISZKK-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The final step involves coupling the furan, pyridine, and oxazole rings through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used for hydrogenation reactions.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl₂, Br₂) in the presence of Lewis acids (AlCl₃), while nucleophilic substitution may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated oxazole derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]pyridin-3-amine
  • N-methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
  • (3-(furan-2-yl)pyrazol-4-yl) chalcones

Uniqueness

N-[(furan-2-yl)methyl]-5-phenyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of furan, pyridine, and oxazole rings, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c25-21(19-13-20(27-23-19)16-7-2-1-3-8-16)24(15-18-10-6-12-26-18)14-17-9-4-5-11-22-17/h1-13H,14-15H2

InChI Key

SXAKDTOCEISZKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4

Origin of Product

United States

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